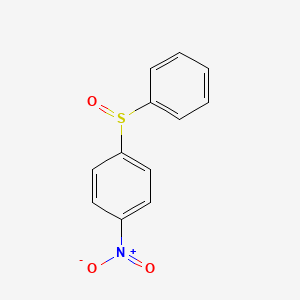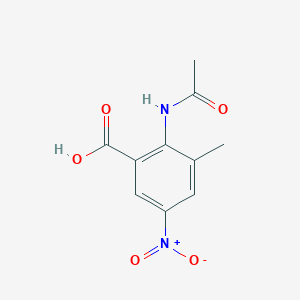
Diazene, bis(2,5-dichlorophenyl)-, 1-oxide
Descripción general
Descripción
“Diazene, bis(2,5-dichlorophenyl)-, 1-oxide” is a chemical compound with the CAS number 961-28-4 . It is used in the manufacturing of pharmaceutical intermediates and fine chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C12H6Cl4N2O . Its molecular weight is 336.0 g/mol .Aplicaciones Científicas De Investigación
Novel Energetic Materials
- Polynitro Azoxypyrazole-Based Energetic Compounds : Novel polynitro azoxypyrazole-based energetic compounds, related to Diazene, bis(2,5-dichlorophenyl)-, 1-oxide, were synthesized and analyzed for their stability and performance. These compounds demonstrated high thermal stability and moderate detonation performance, contributing to the development of new energetic materials (Yang et al., 2021).
Supramolecular Assembly
- Supramolecular Assembly Applications : A compound structurally related to this compound was used as a starting point for constructing polymeric structures due to its photochromism in the solid state. This application is significant in the field of supramolecular chemistry and material science (Milovac et al., 2001).
Coordination Polymers
- Inorganic/Organic Coordination Polymers : Research on long conjugated bidentate Schiff-base ligands, which are structurally similar to this compound, led to the development of new coordination polymers. These polymers have potential applications in various fields including catalysis and material science (Dong et al., 2000).
Flame Retardants
- Flame Retardants in Polypropylene Films : Bis-(1,3,5)triazinyl diazenes, related to this compound, were synthesized and tested as flame retardants in polypropylene films. This showcases the application of such compounds in enhancing material safety and durability (Tirri et al., 2014).
Molecular and Electronic Structures
- Study of Diazene-Bridged Fe(II) Centers : Diazene-bridged systems related to this compound were investigated to understand the electronic properties of diazene coordinated to Fe(II)−sulfur centers. This research is crucial in the context of understanding the electronic structure of such compounds (Lehnert et al., 1997).
Sensor Applications
- Sensing Material for Nitroaromatic Compounds and Metal Ions : A supramolecular compound, structurally related to this compound, demonstrated significant fluorescence quenching toward nitroaromatic compounds and high selectivity for the detection of Fe3+ ions. This indicates its potential as a multi-functional fluorescence probe for detecting and recognizing specific compounds and ions (Zhang et al., 2016).
Propiedades
IUPAC Name |
(2,5-dichlorophenyl)-(2,5-dichlorophenyl)imino-oxidoazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4N2O/c13-7-1-3-9(15)11(5-7)17-18(19)12-6-8(14)2-4-10(12)16/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEXABLGMSKMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=[N+](C2=C(C=CC(=C2)Cl)Cl)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557418 | |
| Record name | 1,4-Dichloro-2-[(Z)-(2,5-dichlorophenyl)-NNO-azoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
961-28-4 | |
| Record name | 1,4-Dichloro-2-[(Z)-(2,5-dichlorophenyl)-NNO-azoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



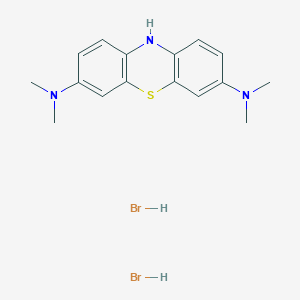
![(1S,2S)-2-{[(tert-Butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B3059188.png)
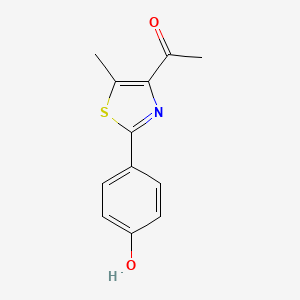
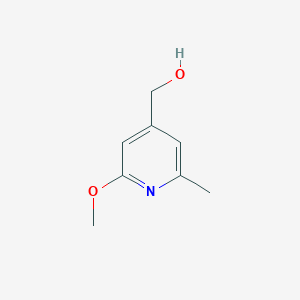



![4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3059197.png)
![Benzene, [[(12-bromododecyl)oxy]methyl]-](/img/structure/B3059198.png)
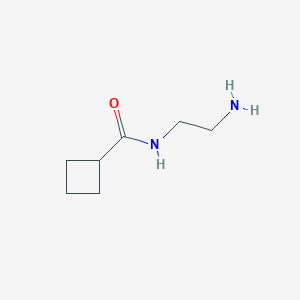
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline](/img/structure/B3059200.png)
